Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
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Description
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a derivative of phosphinic acid . It is related to the compound TPMPA, which is a selective antagonist of GABA C receptors . The presence of tetrahydropyridines (THPs) in this compound has been identified in both natural products and synthetic pharmaceutical agents .
Molecular Structure Analysis
The molecular formula of this compound is C7H14NO2P . It is a derivative of phosphinic acid, where a central phosphorus atom is connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen .Mechanism of Action
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is related to TPMPA, which is a selective antagonist of GABA C receptors . GABA C receptors are found primarily in the retina, although they may be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary, and the gut .
Properties
IUPAC Name |
ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2P/c1-2-11(9,10)7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJMNOAUJGVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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